molecular formula C5H7ClN2O B8702697 (4-chloro-2-methyl-1H-imidazol-5-yl)methanol

(4-chloro-2-methyl-1H-imidazol-5-yl)methanol

Cat. No.: B8702697
M. Wt: 146.57 g/mol
InChI Key: OTWQXOIKSKNJKS-UHFFFAOYSA-N
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Description

(4-chloro-2-methyl-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-chloro-2-methyl-1H-imidazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-3-7-4(2-9)5(6)8-3/h9H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWQXOIKSKNJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.86 Grams (28.9 mmol) of the N-chlorosuccinimide was added little by little to a solution consisting of 3.87 g (27.2 mmol) of a 2-methyl-4,5-bis(hydroxymethyl) imidazole and 50 ml of water maintained at room temperature with stirring over a period of about 40 minutes. The mixture was then stirred at the same temperature for 20 hours followed by the addition of sodium carbonate thereto to make the mixture alkaline. Water was then distilled off under reduced pressure. The resulting reaction mixture was extracted with ethanol, and the extract was evaporated dryness under reduced pressure. The resulting solid product was then extracted with acetone and the extract was evaporated under reduced pressure to obtain a yellowish oily product. The oily product was then subjected to the column chromatography (silica gel-acetone) to obtain a yellowish brown crystalline 2-methyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 2.4 g (yield, 60.2%). By using acetonitrile, the recrystallization was repeated two times to obtain a colorless powdery product in pure form. The TLC and spectra of this compound were the same as the properties exhibited by the above-mentioned 2-methyl-4-chloro-5-(hydroxymethyl) imidazole.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 4-chloro-2-methyl-5-{[(phenylmethyl)oxy]methyl}-1H-imidazole (1.78 g, 7.5 mmol) and methanesulfonic acid (18.5 mL, 285 mmol) in chloroform (39 mL) was stirred at RT for 1 h. The reaction mixture was poured into ice (˜70 g) and the solution was neutralized by addition of 5N NaOH until the pH was 10. The solution was extracted with methyl tert-butyl ether (2×60 mL) and then with n-butanol (3×40 mL). The combined n-butanol extracts were washed with brine, concentrated, and dried in vacuo to provide crude (4-chloro-2-methyl-1H-imidazol-5-yl)methanol as a brown solid. A solution of this solid and manganese dioxide (2.0 g, 23.0 mmol) in CH2Cl2 (12 mL) and 1,4-dioxane (6 mL) was heated under reflux for 6 h. The reaction mixture was cooled to RT, filtered through Celite, which was washed thoroughly with CH2Cl2. The filtrate was concentrated and dried to provide crude 4-chloro-2-methyl-1H-imidazole-5-carbaldehyde as a yellow solid (0.308 g, 28%), which was used without further purification.
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1.78 g
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39 mL
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